molecular formula C18H20F3N3OS B2439587 2-phenyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,3-thiazole-4-carboxamide CAS No. 2415586-38-6

2-phenyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,3-thiazole-4-carboxamide

Cat. No.: B2439587
CAS No.: 2415586-38-6
M. Wt: 383.43
InChI Key: IGQKFMWAWLQYIG-UHFFFAOYSA-N
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Description

2-phenyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,3-thiazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with a thiazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as acetonitrile or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-phenyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,3-thiazole-4-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3OS/c19-18(20,21)12-24-8-6-13(7-9-24)10-22-16(25)15-11-26-17(23-15)14-4-2-1-3-5-14/h1-5,11,13H,6-10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQKFMWAWLQYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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